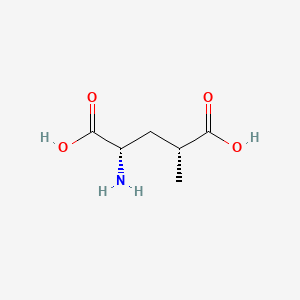

(2S,4R)-2-azaniumyl-4-methylpentanedioate

Description

Historical Context and Discovery of 2S,4R-4-Methylglutamate

The exploration of glutamate (B1630785) analogs has been a longstanding endeavor in neuroscience to dissect the complex roles of various glutamate receptors. The introduction of a methyl group at the 4-position of glutamic acid was a key strategy to impart selectivity for kainate receptors over other ionotropic glutamate receptors like NMDA and AMPA receptors. nih.gov Among the stereoisomers of 4-methylglutamic acid, the (2S,4R)-isomer, also known as SYM 2081, was identified as a particularly potent and selective ligand for kainate receptors. nih.govresearchgate.net

Early research demonstrated that (2S,4R)-4-methylglutamate could inhibit the binding of [3H]kainic acid to both native and recombinant kainate receptors with high affinity. nih.gov This discovery was significant because it provided a chemical tool to study the physiological functions of kainate receptors with greater precision than previously possible with less selective agonists like kainate itself, which also activates AMPA receptors. nih.govnih.gov The synthesis of [3H]-(2S,4R)-4-methylglutamate further solidified its utility as a radioligand for characterizing kainate receptors. nih.gov The compound has also been identified in natural sources, such as Lathyrus japonicus. nih.gov

Stereochemical Significance and Isomeric Purity in Biological Systems

The biological activity of 4-methylglutamic acid is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Each of these isomers exhibits a distinct pharmacological profile, highlighting the stereo-specificity of glutamate receptors. nih.gov

The (2S,4R)-isomer, the focus of this article, demonstrates high selectivity for kainate receptors. nih.govnih.gov In contrast, the (2S,4S)-isomer is more selective for certain metabotropic glutamate receptors (mGluRs), specifically subtypes mGlu1α and mGlu2. nih.govtocris.com The stereochemical configuration is therefore crucial for the specific interaction with the binding pockets of these receptors. The synthesis and resolution of these four stereoisomers have been essential for their biological evaluation and use as selective probes in neuropharmacology. acs.org Achieving high chemical and enantiomeric purity is critical for these studies to ensure that the observed biological effects can be attributed to a single, specific isomer. nih.gov

Overview of 2S,4R-4-Methylglutamate's Role in Excitatory Neurotransmission

Excitatory neurotransmission is primarily mediated by the neurotransmitter L-glutamate, which activates both ionotropic and metabotropic glutamate receptors. annualreviews.org 2S,4R-4-Methylglutamate plays a significant role in the study of this process by acting as a potent agonist at kainate receptors. nih.govpharmaffiliates.com Kainate receptors are a subtype of ionotropic glutamate receptors that, when activated, form a cation-permeable channel, leading to the generation of an electrical impulse. drugbank.com

The selectivity of 2S,4R-4-Methylglutamate for kainate receptors makes it an invaluable tool for researchers. nih.gov It allows for the specific activation and study of these receptors, helping to elucidate their roles in synaptic transmission and plasticity. meduniwien.ac.at For instance, at low concentrations, it can cause a reversible blockade of kainate-induced currents, a phenomenon attributed to agonist-induced desensitization. nih.gov At higher concentrations, it elicits kainate-like, rapidly desensitizing inward currents. nih.gov

Interactive Data Tables

Table 1: Receptor Binding Affinity of 2S,4R-4-Methylglutamate (SYM 2081)

| Receptor | Ligand | IC50 (nM) | Source |

| Wild-type Kainate (rat forebrain) | [3H]kainic acid | ~32 | nih.gov |

| Recombinant GluR6 Kainate | [3H]kainic acid | ~19 | nih.gov |

| Wild-type AMPA (rat forebrain) | Radioligand | ~800-fold less potent than for Kainate | nih.gov |

| Wild-type NMDA (rat forebrain) | Radioligand | ~200-fold less potent than for Kainate | nih.gov |

Table 2: Binding Characteristics of [3H]-(2S,4R)-4-methylglutamate in Rabbit Brain Membranes

| Parameter | Value | Source |

| KD1 | 3.67 ± 0.50 nM | nih.gov |

| Bmax1 | 0.54 ± 0.03 pmol/mg protein | nih.gov |

| KD2 | 281.66 ± 12.33 nM | nih.gov |

| Bmax2 | 1.77 ± 0.09 pmol/mg protein | nih.gov |

Properties

CAS No. |

31137-74-3 |

|---|---|

Molecular Formula |

C6H10NO4- |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(2S,4R)-2-azaniumyl-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |

InChI Key |

KRKRAOXTGDJWNI-DMTCNVIQSA-M |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SYM2081; SYM-2081; SYM 2081; (2S,4R)-Me-Glu. |

Origin of Product |

United States |

Pharmacological Characterization of 2s,4r 4 Methylglutamate

Agonistic Activity at Kainate Receptors

2S,4R-4-Methylglutamate acts as a potent and selective agonist at kainate-type iGluRs nih.gov. Its interaction with these receptors elicits characteristic electrophysiological responses and has been pivotal in distinguishing KAR-mediated currents from those of AMPA receptors, especially since the classic agonist, kainate, also activates AMPA receptors nih.gov.

A defining feature of 2S,4R-4-Methylglutamate is its high selectivity for KARs over both NMDA and AMPA receptors nih.gov. Studies using radioligand binding assays showed that it was approximately 800-fold less potent at inhibiting radioligand binding to AMPA receptors and 200-fold less potent at NMDA receptors compared to KARs nih.gov.

Within the KAR family, 2S,4R-4-Methylglutamate demonstrates potent agonism at homomeric receptors composed of GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits nih.gov. Research has also indicated that its pharmacological profile is similar to that of the low-affinity kainate receptor subunits, which include GluK5 nih.gov. The stereochemistry of the molecule is crucial, as the (2S,4R) isomer is the most potent among the four stereoisomers of 4-methylglutamate nih.gov.

| Receptor Subtype | Activity of 2S,4R-4-Methylglutamate | Reference |

|---|---|---|

| Kainate Receptors (GluK1, GluK2) | High-affinity, potent agonist | nih.gov |

| Kainate Receptors (GluK5-like) | Pharmacology similar to low-affinity subunits | nih.gov |

| AMPA Receptors | ~800-fold lower potency than at KARs | nih.gov |

| NMDA Receptors | ~200-fold lower potency than at KARs | nih.gov |

The potency of 2S,4R-4-Methylglutamate has been quantified through concentration-response studies, yielding EC50 values—the concentration required to elicit a half-maximal response. In Xenopus oocytes expressing homomeric KARs and treated with concanavalin (B7782731) A to reduce desensitization, 2S,4R-4-Methylglutamate was a potent agonist with an EC50 of 0.12 µM at GluK1 receptors and 0.23 µM at GluK2 receptors nih.gov. In human embryonic kidney (HEK293) cells expressing GluK2, it elicited rapidly desensitizing inward currents with an EC50 of approximately 1 µM nih.gov. In contrast, its potency at AMPA receptors is significantly lower, with EC50 values of 132 µM for GluR1 and 453 µM for GluR3 subunits nih.gov.

| Receptor Subtype | Expression System | EC50 Value (µM) | Reference |

|---|---|---|---|

| GluK1 (GluR5) | Xenopus Oocytes | 0.12 ± 0.02 | nih.gov |

| GluK2 (GluR6) | Xenopus Oocytes | 0.23 ± 0.01 | nih.gov |

| GluK2 (GluR6) | HEK293 Cells | ~1 | nih.gov |

| GluR1 (AMPA) | Xenopus Oocytes | 132 ± 44 | nih.gov |

| GluR3 (AMPA) | Xenopus Oocytes | 453 ± 57 | nih.gov |

The affinity and potency of 2S,4R-4-Methylglutamate are comparable to other potent KAR agonists. Its ability to inhibit the binding of [3H]kainic acid to both native and recombinant KARs is similar to that of kainic acid itself nih.gov. In binding displacement studies, the order of potency for several non-NMDA receptor ligands was found to be domoate > kainate >> L-quisqualate ≥ L-glutamate > 2S,4R-4-Methylglutamate (as a displacer) nih.gov.

Compared to the endogenous neurotransmitter, glutamate (B1630785), 2S,4R-4-Methylglutamate is significantly more potent at inducing KAR desensitization. In cultured hippocampal neurons, 1 µM of 2S,4R-4-Methylglutamate was sufficient to desensitize KARs, whereas the half-maximal concentration for desensitization by glutamate was 13 µM nih.gov. The EC50 for glutamate-evoked currents at these native KARs was 310 µM, highlighting the substantially higher potency of 2S,4R-4-Methylglutamate as a KAR agonist nih.gov.

Modulation of Kainate Receptor Desensitization

One of the most significant pharmacological properties of 2S,4R-4-Methylglutamate is its ability to induce profound and rapid desensitization of kainate receptors nih.govnih.govnih.gov. Desensitization is a process where the continued presence of an agonist leads to the closure of the ion channel, rendering the receptor temporarily unresponsive. 2S,4R-4-Methylglutamate not only activates KARs but also potently drives them into a stabilized, non-conducting desensitized state nih.govnih.gov. This effect is so pronounced that pre-application of low concentrations of 2S,4R-4-Methylglutamate can block the currents induced by a subsequent application of kainate nih.gov. Furthermore, the recovery from desensitization induced by 2S,4R-4-Methylglutamate is three- to fourfold slower than recovery from desensitization induced by glutamate or kainate nih.gov.

The mechanism by which 2S,4R-4-Methylglutamate stabilizes the desensitized state has been elucidated through cryo-electron microscopy (cryo-EM) nih.govnih.gov. By using 2S,4R-4-Methylglutamate to trap the GluK2 receptor in its desensitized conformation, researchers determined its structure at 3.8 Å resolution nih.govnih.gov.

The structure revealed that desensitization involves a major conformational rearrangement in the ligand-binding domain (LBD) layer of the tetrameric receptor nih.govnih.gov. In this state, the LBDs form a "desensitization ring" with a pseudo-four-fold symmetric arrangement, which contrasts with the two-fold symmetry observed in the resting state nih.gov. This ring-like structure is stabilized by staggered helix contacts between adjacent LBD subunits. This structural arrangement effectively closes the ion channel, even while the agonist remains bound nih.govnih.gov. Disruption of this desensitization ring is believed to be the critical step that allows the receptor to return to its resting, activatable state nih.gov.

The binding of 2S,4R-4-Methylglutamate to the LBD allosterically triggers the conformational changes that lead to desensitization. The transition from the resting state to the desensitized state involves a significant reorganization of the LBD layer, demonstrating a mismatch in symmetry between the LBD layer (pseudo-four-fold) and the amino-terminal domain (ATD) layer (two-fold) nih.gov. This structural insight provides a more complete model for the entire gating cycle of the glutamate receptor, showing how the receptor can have a closed ion channel in both the resting and desensitized states despite major differences in the LBD's quaternary structure nih.govnih.gov. The potent desensitizing action of 2S,4R-4-Methylglutamate is thus a direct consequence of its ability to effectively promote and stabilize this unique, ring-like LBD conformation.

Interaction with Excitatory Amino Acid Transporters (EAATs)

The interaction of 2S,4R-4-Methylglutamate with Excitatory Amino Acid Transporters (EAATs) is a critical aspect of its pharmacological profile. These transporters are responsible for clearing glutamate from the synaptic cleft, thereby terminating neurotransmission and preventing excitotoxicity.

Inhibition of EAAT2 Subtype

Research indicates that 2S,4R-4-Methylglutamate is not a potent inhibitor of the EAAT2 subtype, which is the most abundant glutamate transporter in the central nervous system. In studies using astrocytic homogenates, inhibitors that have a preferential affinity for EAAT2, such as dihydrokainate and L-threo-3-methylglutamate, were found to be relatively ineffective at displacing the binding of radiolabeled 3H-4-methylglutamate nih.gov. This suggests that 2S,4R-4-Methylglutamate has a lower affinity for the EAAT2 transporter subtype compared to others nih.gov. While it is recognized as an EAAT blocker, its subtype preference is not directed towards EAAT2 acs.org.

Affinity for Glial Glutamate Transporters (GLT1, GLAST)

(2S,4R)-4-Methylglutamate has demonstrated a notable affinity for the glial glutamate transporters, GLAST (EAAT1) and GLT1 (EAAT2) nih.gov. Studies utilizing 3H-4-methylglutamate have successfully established a binding assay for these transporters nih.gov. In cultured murine astrocytes, which express high levels of EAAT1, (2S,4R)-4-methylglutamate binds to a single site with high affinity. This binding is sodium-dependent and is effectively displaced by L-serine-O-sulphate, a ligand that preferentially targets EAAT1 nih.gov. These findings confirm that (2S,4R)-4-methylglutamate is a substrate for the EAAT1/GLAST transporter nih.gov. The pharmacological inhibition pattern in rat brain membrane homogenates also suggests that the compound labels the GLAST transporter subtype nih.gov. GLAST is crucial for normal signal transmission between photoreceptors and bipolar cells in the retina and plays a neuroprotective role during ischemia ynu.edu.cn.

Table 1: Binding Characteristics of 3H-4-Methylglutamate in Different Preparations

| Preparation | Binding Site(s) | K_d (µM) | B_max (pmol/mg protein) | Source |

|---|---|---|---|---|

| Rat Brain Membrane Homogenates | Single | 6.2 ± 0.8 | 111.8 ± 23.8 | nih.gov |

Distinguishing Transport Inhibition from Receptor Agonism

A key aspect of the pharmacology of 2S,4R-4-Methylglutamate is differentiating its effects on transporters from its actions on glutamate receptors. While it is a well-established ligand for certain glutamate receptors, particularly the kainate subtype, its binding to transporters can be studied selectively researchgate.net. In binding assays conducted on cultured astrocytes, a variety of agonists and antagonists for glutamate receptors failed to significantly inhibit the specific binding of 3H-4-methylglutamate nih.gov. This demonstrates that under these experimental conditions, the compound's binding is specific to the excitatory amino acid transporters and is not a reflection of its interaction with glutamate receptors nih.gov. Therefore, while 2S,4R-4-Methylglutamate possesses activity at both transporters and receptors, these interactions can be pharmacologically distinguished.

Stereoisomer-Specific Pharmacological Profiles

The stereochemistry of 4-methylglutamate is a critical determinant of its pharmacological activity. The spatial orientation of the functional groups significantly influences the molecule's affinity and efficacy at various biological targets nih.gov.

Differential Potency of (2S,4R), (2R,4R), (2S,4S) Isomers

The different stereoisomers of 4-methylglutamate exhibit distinct pharmacological potencies. The (2S,4R)-isomer, also known as SYM 2081, is particularly noteworthy for its high potency and selectivity as a ligand for the kainate subtype of ionotropic glutamate receptors researchgate.net. Its potency in inhibiting [3H]kainic acid binding to both wild-type and recombinant kainate receptors is comparable to that of kainic acid itself. In contrast, it is significantly less potent at AMPA and NMDA receptors researchgate.net. Other isomers of 4-methylglutamate have been shown to be less active as agonists compared to glutamic acid researchgate.net. The distinct pharmacological profiles of stereoisomers are a common feature in neuroactive compounds, where one enantiomer may be responsible for the desired therapeutic effect while the other may be less active or contribute to different effects nih.govnih.gov.

Table 2: Comparative Potency of (2S,4R)-4-Methylglutamate (SYM 2081) at Glutamate Receptors

| Receptor Target | Assay | IC_50 (nM) | Source |

|---|---|---|---|

| Wild-Type Kainate Receptors (Rat Forebrain) | [3H]kainic acid binding inhibition | ~32 | researchgate.net |

| Recombinant Kainate Receptors (GluR6) | [3H]kainic acid binding inhibition | ~19 | researchgate.net |

| Wild-Type AMPA Receptors (Rat Forebrain) | Radioligand binding inhibition | ~25,600 (800-fold less potent than at kainate receptors) | researchgate.net |

Structure-Activity Relationships of 4-Methylglutamate Stereoisomers

The structure-activity relationship (SAR) of 4-methylglutamate stereoisomers is fundamentally linked to their three-dimensional conformation. The specific arrangement of the carboxyl groups and the methyl group in relation to the chiral centers dictates how the molecule fits into the binding pocket of a target protein, be it a transporter or a receptor researchgate.netnih.gov. The conformation of a glutamate analogue is a determining factor for its receptor subtype selectivity nih.gov. For instance, the (2S,4R) configuration allows for an optimal interaction with the binding site of the kainate receptor, leading to high-affinity binding and potent agonism researchgate.net. Conversely, alterations in the stereochemistry at either the 2nd or 4th carbon position, as seen in the (2R,4R) and (2S,4S) isomers, result in a different molecular shape that is less complementary to the kainate receptor binding site, thus leading to reduced potency researchgate.net. These molecules serve as valuable tools for conducting classical structure-function relationship studies to probe the specific conformational requirements of glutamate receptors and transporters researchgate.net.

Comparative Pharmacology with Other Glutamate Receptor Modulators

2S,4R-4-Methylglutamate, also known as SYM 2081, has been identified as a potent and highly selective agonist at kainate receptors. Its pharmacological activity has been extensively studied in comparison to other glutamate receptor ligands to elucidate its specific effects within the central nervous system.

Selectivity Profile Against AMPA and NMDA Receptors

Research has demonstrated that the introduction of a methyl group at the 4-position of glutamic acid confers significant selectivity for kainate receptors over AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. The (2S,4R)-isomer, 2S,4R-4-Methylglutamate, is particularly notable for its high affinity for kainate receptors.

Binding studies have shown that 2S,4R-4-Methylglutamate is a potent inhibitor of [3H]kainic acid binding. In rat forebrain membranes, it exhibits an IC50 value of approximately 32 nM for wild-type kainate receptors. Its affinity is comparable to that of kainic acid itself. In contrast, its potency at AMPA and NMDA receptors is substantially lower. It is reported to be approximately 800-fold less potent as an inhibitor of radioligand binding to AMPA receptors and 200-fold less potent at NMDA receptors wikipedia.org.

Functional assays further confirm this selectivity. The EC50 values for the activation of AMPA receptors composed of GluA1 and GluA3 subunits by 2S,4R-4-Methylglutamate were found to be 132 µM and 453 µM, respectively tocris.com. These values are significantly higher than its potent activity at kainate receptors, which is in the low micromolar to nanomolar range. While it does activate AMPA receptor currents in primary cultures of cerebral cortex, it is approximately 5-fold less potent than kainate in this regard wikipedia.org.

| Compound | Receptor Target | Activity (IC50/EC50) | Fold Selectivity (vs. Kainate) |

|---|---|---|---|

| 2S,4R-4-Methylglutamate (SYM 2081) | Kainate Receptor (Wild-Type) | ~32 nM (IC50) | - |

| 2S,4R-4-Methylglutamate (SYM 2081) | AMPA Receptor | ~25.6 µM (IC50, estimated) | ~800-fold lower potency |

| 2S,4R-4-Methylglutamate (SYM 2081) | NMDA Receptor | ~6.4 µM (IC50, estimated) | ~200-fold lower potency |

| 2S,4R-4-Methylglutamate (SYM 2081) | AMPA Receptor (GluA1) | 132 µM (EC50) | - |

| 2S,4R-4-Methylglutamate (SYM 2081) | AMPA Receptor (GluA3) | 453 µM (EC50) | - |

Evaluation with Other Glutamate Receptor Agonists and Antagonists

The pharmacological profile of 2S,4R-4-Methylglutamate becomes clearer when evaluated alongside other known glutamate receptor agonists and antagonists. As a potent kainate receptor agonist, its actions can be compared to the endogenous ligand, glutamate, and the classic kainate receptor agonist, kainic acid.

2S,4R-4-Methylglutamate's high affinity and selectivity for kainate receptors make it a valuable research tool. Interestingly, despite being an agonist, it can also act as a functional antagonist of kainate receptors. This is due to its ability to induce rapid and profound desensitization of the receptor upon binding, which effectively blocks the channel from further activation by other agonists wikipedia.org.

In comparison to broad-spectrum antagonists like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), which acts on both AMPA and kainate receptors, 2S,4R-4-Methylglutamate offers a more selective means of modulating kainate receptor activity. CNQX is a competitive antagonist with IC50 values of approximately 0.3-0.4 µM for AMPA receptors and 1.5-4 µM for kainate receptors. It also has a much weaker inhibitory effect on NMDA receptors.

The table below provides a comparative overview of the pharmacological activity of 2S,4R-4-Methylglutamate and other key glutamate receptor modulators.

| Compound | Class | Primary Target(s) | Reported Activity (IC50/EC50) |

|---|---|---|---|

| 2S,4R-4-Methylglutamate (SYM 2081) | Agonist/Functional Antagonist | Kainate Receptors | ~19-32 nM (IC50 vs. [3H]kainate) |

| Glutamate | Agonist | AMPA, NMDA, Kainate, mGluRs | Low µM range for iGluRs |

| Kainic Acid | Agonist | Kainate and AMPA Receptors | ~13-28 nM (IC50 vs. [3H]kainate) |

| AMPA | Agonist | AMPA Receptors | 11-17 µM (EC50) |

| NMDA | Agonist | NMDA Receptors | Low µM range |

| CNQX | Antagonist | AMPA and Kainate Receptors | ~0.3-0.4 µM (IC50, AMPA); ~1.5-4 µM (IC50, Kainate) |

| D-AP5 | Antagonist | NMDA Receptors | Low µM range (IC50) |

Molecular and Cellular Mechanisms of Action

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding of 2S,4R-4-Methylglutamate to kainate receptors has been characterized through radioligand binding assays, revealing high-affinity interactions. Studies using [3H]-(2S,4R)-4-methylglutamate in rabbit whole-brain membranes have shown that the binding is rapid and reversible. nih.gov This research identified two distinct binding sites: a high-affinity site with a dissociation constant (KD) in the low nanomolar range and a lower-affinity site with a KD in the high nanomolar range. nih.gov

The potency of 2S,4R-4-Methylglutamate has been compared to other glutamatergic ligands. In studies inhibiting the binding of [3H]kainic acid to rat forebrain and recombinant GluR6 kainate receptors, 2S,4R-4-Methylglutamate (SYM 2081) demonstrated a potency comparable to that of kainic acid itself. nih.gov Furthermore, its selectivity for kainate receptors is significant, as it is substantially less potent at inhibiting radioligand binding to AMPA and NMDA receptors. nih.gov The binding of [3H]-(2S,4R)-4-methylglutamate to hippocampal membranes was also shown to be sensitive to guanine (B1146940) nucleotides, suggesting a coupling of these receptors to G-proteins. nih.gov

| Preparation | Ligand | Parameter | Value | Reference |

|---|---|---|---|---|

| Rabbit Brain Membranes | [3H]-(2S,4R)-4-Methylglutamate | KD1 | 3.67 ± 0.50 nM | nih.gov |

| Bmax1 | 0.54 ± 0.03 pmol/mg protein | |||

| KD2 | 281.66 ± 12.33 nM | |||

| Bmax2 | 1.77 ± 0.09 pmol/mg protein | |||

| Rat Forebrain Membranes | SYM 2081 (Inhibition of [3H]kainate binding) | IC50 | ~32 nM | nih.gov |

| Ki vs. Kainate | Comparable | |||

| Recombinant GluR6 Receptors | IC50 | ~19 nM | ||

| Ki vs. Kainate | Comparable | |||

| Rat Hippocampal Membranes | [3H]MGA | KD | 32 nM | nih.gov |

Conformational Changes in Kainate Receptors Induced by 2S,4R-4-Methylglutamate Binding

The binding of an agonist like 2S,4R-4-Methylglutamate to the ligand-binding domain (LBD) of a kainate receptor subunit induces significant conformational changes that are fundamental to channel gating and desensitization. Cryo-electron microscopy (cryo-EM) studies have provided structural insights into these changes. When 2S,4R-4-Methylglutamate binds, it stabilizes a desensitized state of the GluK2 and GluK3 receptor subunits. biorxiv.org This desensitized conformation is characterized by a specific arrangement of the receptor's domains. biorxiv.org These structural studies are crucial for understanding how agonist binding is translated into the functional state of the ion channel, particularly the process of profound desensitization promoted by this compound.

Electrophysiological Correlates of 2S,4R-4-Methylglutamate Activity

The functional consequences of 2S,4R-4-Methylglutamate binding are observed through electrophysiological recordings, which measure the flow of ions through the receptor channel.

In recombinant systems such as Xenopus oocytes expressing homomeric kainate receptors, 2S,4R-4-Methylglutamate (SYM 2081) acts as a potent and highly selective agonist. nih.gov Studies using two-electrode voltage clamp recordings have determined its efficacy at specific kainate receptor subunits. In the presence of concanavalin (B7782731) A (to reduce desensitization), SYM 2081 activates homomeric GluR5 and GluR6 receptors with high potency. nih.gov Its selectivity is highlighted by its much lower potency at AMPA receptors. nih.gov In human embryonic kidney (HEK) 293 cells expressing GluR6, higher concentrations of SYM 2081 elicit rapidly desensitizing inward currents similar to those produced by kainate. nih.gov

| Receptor Subunit | Parameter (EC50) | Value | Reference |

|---|---|---|---|

| GluR5 (Homomeric) | EC50 | 0.12 ± 0.02 µM | nih.gov |

| GluR6 (Homomeric) | EC50 | 0.23 ± 0.01 µM | |

| GluR1 (AMPA Receptor) | EC50 | 132 ± 44 µM | nih.gov |

| GluR3 (AMPA Receptor) | EC50 | 453 ± 57 µM |

A hallmark of 2S,4R-4-Methylglutamate's action is the induction of profound and rapid receptor desensitization. nih.gov In cellular models, application of this compound leads to currents that decay quickly to a near-zero steady-state level. emory.edu This strong desensitizing effect is so pronounced that at low concentrations (30-300 nM), pre-exposure to SYM 2081 can reversibly block the currents induced by a subsequent application of kainate, a phenomenon attributed to the receptors being trapped in a desensitized state. nih.gov This property has led to its use as a functional antagonist, as the receptors remain in a non-conducting state in the presence of the compound. nih.gov

Signal Transduction Pathways Downstream of Kainate Receptor Activation

Beyond their ionotropic function, kainate receptors can also engage in metabotropic signaling by coupling to G-proteins. Evidence for this comes from studies using 3H-4-methylglutamate, where its binding to rat hippocampal membranes was sensitive to pertussis toxin, a substance that specifically modifies and inactivates Gi/Go proteins. nih.gov This directly implicates kainate receptors activated by this ligand in G-protein-coupled signaling cascades. nih.gov

Furthermore, kainate receptor signaling, which can be initiated by agonists like 2S,4R-4-Methylglutamate, is modulated by other signaling systems. For instance, the activation of group I metabotropic glutamate (B1630785) receptors can enhance kainate receptor function through a Protein Kinase C (PKC)-dependent mechanism. emory.edunih.gov In experiments on perirhinal cortex neurons, a synaptically evoked kainate receptor-mediated excitatory postsynaptic current (EPSC), confirmed using the selective agonist SYM 2081, was significantly enhanced by an mGlu5 receptor agonist, an effect dependent on PKC. nih.gov This indicates a crosstalk between different receptor systems, where PKC activation downstream of mGluRs can potentiate the activity of kainate receptors. emory.edunih.gov

Receptor Trafficking and Surface Expression Modulation

The number of kainate receptors on the cell surface is dynamically regulated, a process that can be influenced by agonist activity. Agonist-induced activation of kainate receptors is known to trigger a series of post-translational modifications on the GluK2 subunit, which is a common component of these receptors. These modifications, including phosphorylation by PKC, subsequent SUMOylation, and dynamic depalmitoylation, are key steps in mediating the activity-dependent endocytosis (internalization) of the receptor. frontiersin.orgbiorxiv.org

While studies specifically detailing the effects of 2S,4R-4-Methylglutamate on receptor trafficking are not abundant, its nature as a potent agonist that induces profound desensitization suggests it would be a strong trigger for these agonist-driven regulatory processes. The activation and subsequent desensitization initiated by 2S,4R-4-Methylglutamate are expected to engage the cellular machinery responsible for receptor internalization and recycling, thereby modulating the number of functional receptors available at the synapse over time.

Preclinical Research and Biological Implications

Neurobiological Roles of Kainate Receptors Modulated by 2S,4R-4-Methylglutamate

As a selective ligand, 2S,4R-4-Methylglutamate has been instrumental in elucidating the multifaceted functions of kainate receptors (KARs) in regulating neuronal communication. nih.gov KARs are located at both presynaptic and postsynaptic sites, where they contribute to neurotransmitter release, synaptic transmission, and the long-term modification of synaptic strength.

Presynaptic kainate receptors play a significant role in modulating the release of neurotransmitters, including glutamate (B1630785). The activation of these receptors can lead to an increase in the probability of glutamate release from nerve terminals, a process known as presynaptic facilitation.

Research in the rat hippocampus has shown that the activation of presynaptic KARs enhances glutamate release through a mechanism involving the activation of the adenylyl cyclase–cAMP–protein kinase A (PKA) signaling cascade. This effect is particularly prominent at mossy fiber synapses in the CA3 region of the hippocampus. Studies have demonstrated that the application of kainate agonists leads to an increase in the frequency of excitatory postsynaptic currents (eEPSCs), indicating a higher probability of glutamate release.

Interestingly, the modulatory effect of KARs on glutamate release is often biphasic. Low concentrations of agonists tend to facilitate release, while higher concentrations can lead to an inhibition of glutamate release. This dual regulatory function allows KARs to fine-tune synaptic transmission across a range of physiological conditions. The use of 2S,4R-4-Methylglutamate, with its high affinity for KARs, allows for precise investigation of these concentration-dependent effects. nactem.ac.uk

| Agonist Concentration | Effect on Glutamate Release |

| Low | Facilitation |

| High | Inhibition |

This interactive table summarizes the biphasic effect of kainate receptor agonists on presynaptic glutamate release.

Kainate receptors are crucial players in synaptic plasticity, the cellular mechanism underlying learning and memory, which involves long-lasting changes in synaptic strength. nih.gov While they contribute to a minor component of the fast excitatory postsynaptic current compared to AMPA receptors, their role in modulating synaptic efficacy is profound.

One of the key areas of KAR involvement is in long-term potentiation (LTP), a persistent strengthening of synapses. At the mossy fibre-CA3 synapse, activation of presynaptic KARs is an important trigger for the induction of LTP. This form of plasticity is independent of NMDA receptor activation and is thought to involve a metabotropic, G protein-coupled action of the KAR, leading to downstream signaling cascades that strengthen the synapse.

| Plasticity Type | Role of Kainate Receptors | Key Features |

| Long-Term Potentiation (LTP) | Induction at mossy fibre-CA3 synapses | NMDA receptor-independent; involves metabotropic KAR function |

| Synaptic Transmission | Modulation of postsynaptic currents | Contributes a slow component to the EPSC; regulates AMPA receptor expression |

This interactive table outlines the roles of kainate receptors in different forms of synaptic plasticity and transmission.

In Vivo Studies and Animal Models

In vivo research using animal models has been critical in understanding the physiological and potential therapeutic implications of modulating kainate receptors with compounds like 2S,4R-4-Methylglutamate.

Kainate receptors are expressed in pathways involved in nociception, and their modulation can influence pain perception. Studies in rat models of neuropathic pain have investigated the effects of 2S,4R-4-Methylglutamate. In a model of nerve injury, administration of this compound was found to attenuate mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

This analgesic effect is attributed to the unique action of 2S,4R-4-Methylglutamate as a functional antagonist. While it initially activates kainate receptors, its prolonged presence leads to profound and rapid receptor desensitization, effectively blocking the receptor's function. nactem.ac.uk This dampens the hyperexcitability in pain pathways associated with chronic nerve injury.

Glutamate-induced excitotoxicity is a major contributor to neuronal death following brain injuries such as neonatal hypoxic-ischemic (HI) encephalopathy. koreamed.org The role of kainate receptors in this process has been a subject of investigation, with 2S,4R-4-Methylglutamate emerging as a potential neuroprotective agent.

In a neonatal rat model of HI brain injury, treatment with 2S,4R-4-Methylglutamate was shown to have significant neuroprotective effects. koreamed.org The study found that the compound restored the decreased area of the injured brain hemisphere and reduced neuronal cell loss. koreamed.org This protective effect was associated with the modulation of KAR subunit expression. koreamed.org A follow-up study demonstrated that 2S,4R-4-Methylglutamate exerts its neuroprotective effect by modulating apoptotic signaling pathways. koreamed.org Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic proteins Bax and caspase-3. koreamed.org These findings suggest that by acting as a functional antagonist at KARs, 2S,4R-4-Methylglutamate can mitigate the downstream cascade of cell death initiated by hypoxic-ischemic insults. koreamed.orgkoreamed.org

| Study Model | Key Findings with 2S,4R-4-Methylglutamate Treatment |

| In vivo (Neonatal Rat HI) | Reduced brain tissue loss; Modulated KAR expression. koreamed.org |

| In vitro (Cortical Neurons) | Decreased neuronal cell death. koreamed.org |

| In vivo & In vitro | Increased Bcl-2 (anti-apoptotic); Decreased Bax & caspase-3 (pro-apoptotic). koreamed.org |

This interactive table summarizes the neuroprotective effects of 2S,4R-4-Methylglutamate in models of hypoxic-ischemic brain injury.

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. This is a common mechanism in various neurological disorders and acute brain injuries. physiology.org Given that 2S,4R-4-Methylglutamate is a potent kainate receptor agonist, it has the potential to induce excitotoxic processes. nih.govphysiology.org

However, its ability to cause rapid and profound receptor desensitization complicates this role. nactem.ac.uk At low concentrations or with continuous exposure, 2S,4R-4-Methylglutamate can act as a functional antagonist, blocking KAR-mediated currents and thereby protecting against excitotoxicity. koreamed.org This dual functionality was demonstrated in studies of neonatal hypoxic-ischemic injury, where the compound proved to be neuroprotective, likely by preventing excessive KAR activation. koreamed.orgkoreamed.org The impact of 2S,4R-4-Methylglutamate on neuronal excitotoxicity is therefore highly context-dependent, relying on concentration and the specific pathological condition being modeled.

Expression Patterns of Kainate Receptors in Response to 2S,4R-4-Methylglutamate Treatment

2S,4R-4-Methylglutamate, also known as SYM 2081, is a potent and highly selective agonist for kainate-type ionotropic glutamate receptors. tocris.comwikipedia.org Its interaction with these receptors is not limited to simple activation; it also induces significant functional and expressional changes. A primary response to the application of 2S,4R-4-Methylglutamate is the agonist-induced desensitization of kainate receptors. nih.gov This process involves the receptor entering a prolonged inactive state despite the continued presence of the agonist, effectively blocking kainate-induced currents. This functional downregulation is particularly evident for receptors containing the GluK2 (formerly GluR6) subunit. nih.gov

Beyond functional modulation, treatment with 2S,4R-4-Methylglutamate has been shown to alter the expression levels of specific kainate receptor subunits in pathological conditions. In a study on neonatal hypoxic-ischemic (HI) brain injury, the expression of the GluK1 (formerly GluR5) subunit was enhanced. Treatment with 2S,4R-4-Methylglutamate appeared to suppress this injury-induced increase in GluK1 expression. koreamed.org This suggests that the compound can directly influence the cellular machinery responsible for receptor protein synthesis or trafficking in response to a pathological insult. The differential effects on various subunits highlight the complexity of kainate receptor pharmacology and the specific role of 2S,4R-4-Methylglutamate as a tool to dissect these functions. koreamed.org

The table below summarizes the observed effects of 2S,4R-4-Methylglutamate on kainate receptor expression and function.

| Kainate Receptor Subunit | Observed Effect of 2S,4R-4-Methylglutamate | Experimental Context | Reference |

|---|---|---|---|

| GluK1 (GluR5) | Suppression of enhanced expression | Neonatal hypoxic-ischemic brain injury model | koreamed.org |

| GluK2 (GluR6) | Induction of rapid, agonist-induced desensitization | Recombinant receptors in HEK293 cells | nih.govcaymanchem.com |

Investigation in Specific Physiological and Pathophysiological Conditions

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for a vast array of normal physiological functions. researchgate.net Dysfunction of the glutamatergic system, particularly through overstimulation leading to excitotoxicity, is a key pathological mechanism in many CNS diseases. nih.gov 2S,4R-4-Methylglutamate, with its high selectivity for kainate receptors over AMPA and NMDA receptors, serves as an invaluable pharmacological tool for isolating and studying the specific contributions of this receptor subtype to both normal CNS function and disease states. wikipedia.org

In preclinical research, 2S,4R-4-Methylglutamate is frequently used to model pathological conditions by inducing excitotoxicity. nih.govlabforvets.com This allows researchers to investigate the molecular cascades that lead to neuronal cell death and to test the efficacy of potential neuroprotective compounds. For instance, the HDAC inhibitor valproic acid has been shown to protect cultured primary neurons from excitotoxicity induced by 2S,4R-4-Methylglutamate. nih.gov These models are critical for understanding the pathophysiology of conditions such as stroke, traumatic brain injury, and certain neurodegenerative disorders. nih.gov Furthermore, the documented alteration of kainate receptors in human diseases like progressive supranuclear palsy underscores the clinical relevance of studying these receptors with selective ligands. eur.nl

Chronic excitotoxicity is a hypothesized contributor to the progressive neuronal loss seen in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. nih.govwikipedia.org The ability of 2S,4R-4-Methylglutamate to selectively activate kainate receptors and induce excitotoxic cell death makes it a relevant compound for modeling aspects of these complex disorders in vitro. nih.govlabforvets.com

Research has utilized 2S,4R-4-Methylglutamate to screen for compounds that could mitigate the neurotoxic processes believed to occur in these diseases. Studies have shown that HDAC inhibitors can protect neurons from the specific form of excitotoxicity triggered by 2S,4R-4-Methylglutamate, suggesting a potential therapeutic avenue. nih.gov It is important to note, however, that the role of different kainate receptor subunits in neurodegeneration is complex. One study found that while the non-selective agonist kainic acid induced significant neuronal death and glial activation, 2S,4R-4-Methylglutamate did not produce the same effect, suggesting that high-affinity kainate receptors (containing subunits like KA1/KA2) may be more critical to these specific degenerative processes than the low-affinity receptors targeted by this compound. researchgate.net This highlights the compound's utility in differentiating the roles of various receptor subtypes in neurodegenerative pathology.

One of the most significant applications of 2S,4R-4-Methylglutamate has been in the field of epilepsy research. In animal models of temporal lobe epilepsy, a pathological "sprouting" of mossy fibers in the hippocampus occurs, leading to the formation of new, aberrant excitatory circuits. jneurosci.orgnih.gov Groundbreaking research has revealed that these newly formed synapses possess a prominent and functionally significant population of kainate receptors that are not found at these locations in non-epileptic brains. jneurosci.orgnih.gov

The use of 2S,4R-4-Methylglutamate has been instrumental in characterizing these pathological synapses. Application of the compound to hippocampal slices from epileptic rats selectively desensitizes these aberrant kainate receptors. nih.gov This action effectively reduces the slow, long-lasting excitatory postsynaptic potentials (EPSPs) mediated by these receptors, which are thought to contribute to the hyperexcitability of the network. nih.gov Consequently, blocking these receptors with 2S,4R-4-Methylglutamate leads to a reduction in epileptiform activity in vitro. nih.gov These findings demonstrate that aberrant kainate receptor signaling is a key feature of the epileptic brain and identify these receptors as a potential therapeutic target.

The table below details the key findings from studies using 2S,4R-4-Methylglutamate in epilepsy models.

| Finding | Experimental Model | Effect of 2S,4R-4-Methylglutamate | Reference |

|---|---|---|---|

| Aberrant KAR-mediated transmission | Dentate granule cells from chronic epileptic rats | Used as a KAR blocker to isolate and identify KAR-mediated excitatory currents (EPSCs) | jneurosci.org |

| Decreased spike timing precision | Dentate granule cells from epileptic rats | Significantly reduced the half-width of long-lasting EPSPs, restoring temporal precision of firing | nih.gov |

| Reduction of epileptiform activity | Hippocampal slices from epileptic rats | Suppressed KAR-mediated EPSCs and reduced synchronized network firing | nih.gov |

Kainate receptors are expressed early in the developing nervous system and are thought to play a crucial role in shaping neural circuitry. nih.gov In situ hybridization studies in rats have shown that mRNAs for various kainate receptor subunits (including GluK1, GluK2, and KA2) are detectable as early as embryonic day 12. nih.gov Their expression often peaks during late embryonic and early postnatal periods, coinciding with critical phases of brain development such as neuronal migration, axon guidance, and synaptogenesis. nih.govnih.gov

Functional studies have demonstrated that kainate receptors are vital for the proper formation of glutamatergic connections. For example, during a specific postnatal period, kainate receptors are highly expressed and tonically active in the developing amygdala, where they regulate the maturation of intrinsic circuits. elifesciences.org Kainate receptors have also been detected in preimplantation mouse embryos, where their activation by glutamate can influence development. oup.com The use of selective pharmacological agents like 2S,4R-4-Methylglutamate is critical for dissecting the specific roles of these receptors in processes such as neurite outgrowth and synaptic differentiation during the formation of the nervous system. elifesciences.orgdntb.gov.ua

Advanced Methodologies for Studying 2s,4r 4 Methylglutamate

Synthesis and Purification of 2S,4R-4-Methylglutamate Stereoisomers

The precise stereochemistry of 4-methylglutamate is critical to its biological activity, with the (2S,4R)-isomer, also known as SYM 2081, being the most potent agonist at kainate receptors. nih.gov Therefore, stereoselective synthesis and rigorous purification are paramount for obtaining research-grade material.

Chemo-enzymatic strategies offer an effective route to enantiomerically pure glutamate (B1630785) analogues by combining the precision of enzymatic reactions with the versatility of traditional organic chemistry. This approach has been successfully applied to the synthesis of various functionalized (S)-glutamate analogues. tocris.comcaymanchem.com A common strategy involves the enzymatic resolution of a racemic intermediate or the use of an enzyme to catalyze a key stereoselective step. For instance, glutamate dehydrogenase can be used for the reductive amination of a 2-keto-4-methylglutaric acid precursor, which, coupled with a suitable NADH recycling system, can produce specific stereoisomers of 4-methylglutamic acid. researchgate.net These methods leverage the high enantioselectivity of enzymes to create the desired chiral centers, which are then elaborated through chemical reactions to yield the final product.

Achieving the correct relative stereochemistry between the C2 and C4 positions is a central challenge in synthesizing 2S,4R-4-Methylglutamate. Diastereoselective synthesis aims to control the formation of the new stereocenter at the C4 position relative to the existing stereocenter at the C2 position.

Several methods have been developed to achieve this:

Starting from Chiral Precursors: Syntheses often begin with a chiral starting material, such as (S)-pyroglutamic acid. researchgate.net A key step in one such synthesis is the diastereoselective methylation of a protected pyroglutamate (B8496135) derivative, which preferentially forms the desired trans product, corresponding to the (2S,4R) configuration. researchgate.net

Asymmetric Alkylation: Evans' asymmetric alkylation is another powerful technique used to introduce the methyl group with high diastereoselectivity. sigmaaldrich.com This method employs a chiral auxiliary to direct the alkylation of an enolate, thereby establishing the desired stereochemistry at the C4 position.

Resolution of Stereoisomers: In some synthetic routes, a mixture of diastereomers is produced. In these cases, resolution techniques are required to separate the desired (2S,4R)-isomer from the other stereoisomers, such as the (2S,4S), (2R,4R), and (2R,4S) forms. This can be accomplished through classical resolution methods or by chromatographic techniques, such as anion-exchange chromatography, which separates the isomers based on their physical properties. researchgate.net

To support extensive preclinical research, synthesis methods must be scalable to produce multi-gram quantities of the compound. A concise, multi-gram scale method for producing enantiomerically pure (2S,4R)-4-methylglutamic acid has been described, starting from (S)-1-t-butoxycarbonyl-5-t-butyldiphenylsiloxymethylpyrrolidine-2-one. researchgate.net The scalability of a synthesis is a critical consideration, ensuring that sufficient material is available for detailed pharmacological characterization, in vivo studies, and other research applications. upenn.edu Such scalable syntheses often prioritize operationally simple steps and avoid costly or difficult-to-handle reagents. upenn.edu

Radioligand Binding Assays for Receptor and Transporter Characterization

Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for its target receptors. umich.edunih.gov These assays use a radioactive molecule (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by a non-radioactive compound, the binding characteristics of the non-radioactive compound can be determined.

The direct use of tritiated (2S,4R)-4-Methylglutamate, which could be denoted as [(3)H]4MG or [(3)H]SYM 2081, as a primary radioligand is not widely documented in readily available literature. However, the generation of such a tool would follow established principles of tritium (B154650) labeling. nih.gov Tritium (³H) is a preferred radioisotope for labeling small molecules because its introduction typically does not alter the compound's chemical structure or biological activity. nih.gov

Potential methods for preparing [(3)H]4MG could include:

Catalytic Hydrogen Isotope Exchange: This method involves exchanging hydrogen atoms on the parent molecule with tritium from tritium gas or tritiated water, often using a metal catalyst. nih.gov

Tritide Reduction: A precursor molecule containing a suitable functional group (e.g., a double bond or a halide) can be reduced using a tritium-containing reagent like sodium borotritide (NaB³H₄) to introduce the label. nih.gov

Methylation with a Tritiated Reagent: If the synthesis allows for late-stage methylation, a tritiated methylating agent such as [³H]methyl iodide or [³H]methyl nosylate (B8438820) could be used to introduce the label. bath.ac.uk

A high-affinity, selective radioligand like [(3)H]4MG would be invaluable for direct binding studies, autoradiography to map receptor distribution, and for screening new compounds that interact with kainate receptors.

The primary method used to characterize the receptor binding profile of 2S,4R-4-Methylglutamate (SYM 2081) is through competitive displacement assays. In this setup, unlabeled SYM 2081 is used to compete for binding with a known radioligand for a specific receptor. For kainate receptors, the most commonly used radioligand is [³H]kainic acid.

In these experiments, a fixed concentration of [³H]kainic acid is incubated with receptor-containing tissue or cell membrane preparations in the presence of increasing concentrations of unlabeled SYM 2081. The ability of SYM 2081 to inhibit the binding of [³H]kainic acid is measured. This data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of SYM 2081 that displaces 50% of the specifically bound [³H]kainic acid. The IC₅₀ value is a measure of the compound's binding affinity.

Research has shown that SYM 2081 potently displaces [³H]kainate binding with high selectivity over other ionotropic glutamate receptors. nih.govnih.gov

Table 1: Binding Affinity and Selectivity of 2S,4R-4-Methylglutamate (SYM 2081) in Radioligand Displacement Assays

| Receptor Target | Radioligand | Tissue/System | IC₅₀ (nM) | Selectivity vs. Kainate |

|---|---|---|---|---|

| Kainate Receptor | [³H]Kainic Acid | Rat Forebrain | ~32 nih.gov | - |

| Kainate Receptor (GluR6) | [³H]Kainic Acid | Recombinant | ~19 nih.gov | - |

| AMPA Receptor | [³H]AMPA | Rat Forebrain | ~25,600 | ~800-fold |

Data compiled from Zhou et al. (1997). The IC₅₀ value represents the concentration of SYM 2081 required to inhibit 50% of the specific binding of the indicated radioligand.

These displacement studies have been crucial in establishing SYM 2081 as a high-affinity and highly selective ligand for kainate receptors, making it an essential pharmacological tool for investigating the function of these receptors in the central nervous system. nih.govnih.gov

Structural Biology Approaches (e.g., Cryo-Electron Microscopy)

Structural biology provides a static, high-resolution snapshot of the molecular architecture of receptors, offering a framework to understand their function. Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in this field, allowing for the determination of protein structures in near-native states. sciety.orgnih.gov

Cryo-EM has been successfully used to determine the structure of the kainate receptor GluK2 in a complex with 2S,4R-4-Methylglutamate. nih.govpdbj.org By applying the compound to a stabilized, engineered form of the GluK2 receptor (GluK2EM), researchers were able to trap the receptor in its desensitized state and determine its structure to a resolution of 3.8 Å. nih.gov This high-resolution model provides precise details about the arrangement of the receptor's four subunits and the location of the bound ligand within the ligand-binding domain (LBD). nih.govpdbj.org The structural data are publicly available through repositories like the Electron Microscopy Data Bank (EMDB) under accession code EMD-8289. pdbj.org

The cryo-EM structure of the GluK2-2S,4R-4-Methylglutamate complex revealed the profound conformational changes that underlie receptor desensitization. nih.govnih.gov Upon binding the agonist, the LBD layer undergoes a significant rearrangement. While the upper amino-terminal domain (ATD) layer retains a 2-fold symmetry, the LBD layer transitions into a "pinwheel" or "desensitization ring" arrangement with pseudo-four-fold symmetry. nih.govpdbj.org

This conformation is markedly different from the resting state, where the LBDs are arranged as a dimer of dimers. nih.gov The formation of the desensitization ring is mediated by new, staggered contacts between helices of adjacent LBDs. pdbj.org This structural insight is crucial as it explains how the receptor can have a closed ion channel in both the resting and desensitized states, despite the LBDs adopting vastly different quaternary structures. pdbj.org The structure demonstrates how the LBD layer acts as a flexible intermediate, accommodating the symmetry mismatch between the 2-fold symmetric ATD layer and the 4-fold symmetric transmembrane ion channel domain. nih.gov

Molecular Modeling and Docking Studies

Complementing experimental data from electrophysiology and structural biology, computational methods like molecular modeling and docking provide dynamic insights into ligand-receptor interactions. chemrxiv.orgnih.govpreprints.org These in silico techniques are used to predict the binding pose of a ligand within a receptor's binding site and to simulate the molecular motions that govern receptor function. nih.govnih.gov

Molecular docking simulations can be performed using the high-resolution cryo-EM structure of the GluK2 receptor as a template. nih.gov By computationally placing 2S,4R-4-Methylglutamate into the binding pocket of the LBD, researchers can analyze the specific atomic interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. scielo.org.mxresearchgate.net These studies can help explain the high binding affinity and selectivity of the compound for kainate receptors over other iGluR subtypes.

Molecular Biology Techniques (e.g., Site-Directed Mutagenesis, Chimaera Constructs)

Site-directed mutagenesis allows for the precise alteration of single amino acids within a protein sequence, enabling researchers to probe the contribution of individual residues to ligand binding, receptor activation, and ion channel gating. Chimaera constructs, on the other hand, involve the combination of domains from different but related proteins to delineate the functional significance of these larger segments.

Site-Directed Mutagenesis in Studying 2S,4R-4-Methylglutamate Interactions:

While direct studies detailing the use of site-directed mutagenesis with 2S,4R-4-Methylglutamate are not extensively documented in publicly available literature, the principles of this technique are well-established within the field of glutamate receptor pharmacology. Given that 2S,4R-4-Methylglutamate is a high-affinity and selective agonist for kainate receptors, particularly the GluR6 subunit, it serves as an ideal pharmacological probe to investigate the functional consequences of mutations within the ligand-binding domain of these receptors. nih.govnih.gov

For instance, research on the GluR6 kainate receptor has utilized site-directed mutagenesis to identify residues critical for the binding of other ligands like glutamate and domoate. In such studies, specific amino acids in the binding pocket are substituted, and the resulting mutant receptors are expressed in heterologous systems, such as Xenopus oocytes or mammalian cell lines. The functional properties of these mutated receptors are then characterized using electrophysiological techniques. nih.gov

The potency and efficacy of 2S,4R-4-Methylglutamate would be assessed on these mutant receptors to determine how the specific amino acid change affects its ability to bind and activate the receptor. A significant change in the EC50 value (the concentration required to elicit a half-maximal response) for 2S,4R-4-Methylglutamate at a mutated receptor would strongly suggest that the altered residue is involved in its binding or in the conformational changes that lead to channel opening.

Similarly, site-directed mutagenesis has been employed to understand the structure and function of glutamate transporters, such as GLT-1 and GLAST, for which 2S,4R-4-Methylglutamate also shows affinity. nih.gov By mutating specific residues within the transporter protein, researchers can identify those critical for substrate recognition, ion coupling, and the transport cycle. The radiolabeled form of 2S,4R-4-Methylglutamate, 3H-4-Methylglutamate, can be used in binding assays with these mutated transporters to quantify changes in affinity and uptake.

Chimaera Constructs in the Investigation of 2S,4R-4-Methylglutamate's Selectivity:

Chimaera constructs have been instrumental in identifying the domains responsible for the pharmacological distinctions between different glutamate receptor subtypes. For example, by creating chimaeras between the closely related kainate receptor subunits GluR5 and GluR6, researchers have been able to pinpoint specific regions that confer sensitivity to different agonists.

One study on chimeric GluR5-GluR6 receptors identified a single amino acid that dictates the differential sensitivity to the agonist AMPA. This approach could be similarly applied to understand the high selectivity of 2S,4R-4-Methylglutamate for certain kainate receptor subtypes. By systematically swapping domains between a high-affinity (e.g., GluR6) and a low-affinity kainate receptor subunit, and then testing the response of the resulting chimaeric receptors to 2S,4R-4-Methylglutamate, the specific domain responsible for its high binding affinity can be isolated.

The following table summarizes hypothetical outcomes from such molecular biology studies, illustrating how these techniques can elucidate the molecular determinants of 2S,4R-4-Methylglutamate interaction.

| Technique | Target Protein | Modification | Hypothetical Finding with 2S,4R-4-Methylglutamate | Interpretation |

| Site-Directed Mutagenesis | GluR6 Kainate Receptor | Mutation of a specific amino acid in the S1 or S2 ligand-binding domain. | Significant increase in the EC50 value for 2S,4R-4-Methylglutamate. | The mutated residue is crucial for the binding of 2S,4R-4-Methylglutamate. |

| Site-Directed Mutagenesis | GLT-1 Glutamate Transporter | Alteration of a residue in a putative substrate-binding region. | Decreased binding affinity of 3H-4-Methylglutamate. | The modified residue is part of the 2S,4R-4-Methylglutamate binding site on the transporter. |

| Chimaera Constructs | GluR5/GluR6 Kainate Receptors | Creation of a chimaeric receptor with the S1 domain of GluR5 and the rest of the protein from GluR6. | The chimaeric receptor exhibits a lower affinity for 2S,4R-4-Methylglutamate compared to wild-type GluR6. | The S1 domain of GluR6 is a key determinant of high-affinity binding for 2S,4R-4-Methylglutamate. |

These advanced molecular biology methodologies, therefore, provide a powerful framework for dissecting the precise molecular interactions between 2S,4R-4-Methylglutamate and its target proteins, paving the way for a deeper understanding of its mechanism of action and the development of more selective therapeutic agents.

Future Directions in 2s,4r 4 Methylglutamate Research

Elucidating Novel Biological Functions and Interacting Proteins

While 2S,4R-4-Methylglutamate is predominantly recognized for its high affinity for kainate receptors, emerging evidence suggests its interactions within the central nervous system are more varied. A significant area of future investigation lies in fully characterizing its activity at other neural targets, which could reveal previously unknown physiological and pathological roles.

One promising avenue is the exploration of its interaction with glutamate (B1630785) transporters. Research has demonstrated that 2S,4R-4-Methylglutamate can serve as a ligand for glial glutamate transporters, specifically GLT1 (EAAT2) and GLAST (EAAT1). nih.gov Studies using radiolabeled ³H-4-Methylglutamate have been instrumental in developing binding assays to characterize these transporters. nih.gov Future research will likely focus on:

Defining the functional consequences of 2S,4R-4-Methylglutamate binding to these transporters. Does it act as a substrate, an inhibitor, or an allosteric modulator?

Identifying the specific subunits of transporter proteins that interact with the compound.

Investigating the in vivo relevance of this interaction. How does the modulation of glutamate transporters by endogenous or exogenous 2S,4R-4-Methylglutamate affect synaptic glutamate homeostasis and contribute to neuronal signaling?

Further research is also needed to screen 2S,4R-4-Methylglutamate against a wider array of receptors and proteins to identify other potential interacting partners and uncover novel biological functions beyond the well-established kainate receptor agonism.

Advanced Structural-Functional Correlates of Kainate Receptor Modulation

The precise mechanism by which 2S,4R-4-Methylglutamate modulates kainate receptors remains a subject of intense investigation. Its actions are complex; at low concentrations, it can block currents induced by kainate through a process of profound, agonist-induced desensitization. nih.gov At higher concentrations, it acts as a typical agonist, directly activating the receptor to produce an inward current. nih.gov

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the conformational changes that glutamate receptors undergo during gating and desensitization. nih.gov Studies using 2S,4R-4-Methylglutamate have been pivotal in capturing the kainate receptor GluK2 subtype in a desensitized state. nih.govnih.gov These studies revealed that upon binding the agonist, the ligand-binding domain (LBD) layer of the receptor adopts a "desensitization ring" structure, characterized by a pseudo-four-fold symmetric arrangement that leads to channel closure despite the continued presence of the agonist. nih.gov

Future research in this area will aim to:

Obtain higher-resolution structures of various kainate receptor subtypes (both homomeric and heteromeric) in complex with 2S,4R-4-Methylglutamate in different functional states (resting, activated, and desensitized).

Utilize computational modeling and molecular dynamics simulations to understand the precise atomic interactions and transitional pathways that govern the receptor's response to 2S,4R-4-Methylglutamate binding.

Correlate specific structural changes with functional outcomes, such as the degree of desensitization, ion flux, and recovery kinetics. This will provide a more complete picture of how the unique structure of 2S,4R-4-Methylglutamate drives its distinct modulatory effects.

| Research Area | Technique | Key Finding | Future Goal |

| Structural Biology | Cryo-Electron Microscopy (Cryo-EM) | 2S,4R-4-Methylglutamate stabilizes a "desensitization ring" in the GluK2 receptor LBD layer. nih.gov | Higher-resolution structures of various KAR subtypes in different functional states. |

| Electrophysiology | Patch-clamp recording | Concentration-dependent dual action: low concentrations block via desensitization, high concentrations activate. nih.gov | Correlate specific structural conformations with detailed functional properties. |

| Computational Modeling | Molecular Dynamics | - | Simulate the dynamic transitions between receptor states upon ligand binding. |

Development of 2S,4R-4-Methylglutamate Analogs with Enhanced Specificity

The high selectivity of 2S,4R-4-Methylglutamate for kainate receptors over AMPA and NMDA receptors makes it an excellent chemical scaffold for designing new pharmacological tools. nih.gov The development of analogs with even greater specificity and diverse functional properties is a key future direction. The stereochemistry of the methyl group at the 4-position is crucial for its selectivity, and slight modifications can drastically alter receptor preference. researchgate.net For instance, the (2S,4S) isomer shows activity at metabotropic glutamate receptors, while the (2S)-4-methyleneglutamic acid analog is active at NMDA receptors. researchgate.net

The goals for developing novel analogs include:

Subtype-Selective Ligands: Designing analogs that can distinguish between different kainate receptor subunits (GluK1-GluK5). This would allow for a more precise dissection of the physiological roles of specific kainate receptor assemblies.

Allosteric Modulators: Synthesizing compounds that bind to sites other than the glutamate binding pocket. Positive or negative allosteric modulators could offer more subtle and potentially more therapeutically viable ways to control receptor function.

Photocaged Derivatives: Creating analogs that can be activated or deactivated by light. Such tools would provide exceptional temporal and spatial control in experimental settings, allowing researchers to probe receptor function in specific circuits and at precise moments.

The synthesis of constrained analogs, where the molecule's flexibility is restricted, is another promising strategy. nih.gov By locking the molecule into a specific conformation, it may be possible to achieve higher affinity and selectivity for a particular receptor subtype.

Exploration of Therapeutic Potential beyond Current Applications

Given the involvement of kainate receptors in a wide range of neurological and psychiatric disorders, 2S,4R-4-Methylglutamate and its future analogs hold significant therapeutic potential. nih.govmdpi.com Kainate receptors are implicated in conditions such as epilepsy, neurodegenerative diseases, pain, and mood disorders. nih.govmdpi.com

Future therapeutic exploration will likely focus on:

Neuroprotection: Kainate receptor over-activation can lead to excitotoxicity and neuronal death, a key process in stroke and neurodegenerative conditions like Alzheimer's and Huntington's disease. mdpi.com While direct agonists like 2S,4R-4-Methylglutamate would be neurotoxic, understanding its mechanism of inducing profound desensitization could inspire the development of "desensitizing agonists" or partial agonists that protect neurons by keeping channels in a non-conducting state.

Epilepsy: As kainate itself is a potent convulsant used to model epilepsy in animals, antagonists or modulators that reduce kainate receptor activity are being investigated as potential anti-seizure medications. mdpi.com

Pain and Psychiatric Disorders: Kainate receptors are known to modulate synaptic transmission and plasticity in brain circuits involved in pain perception, anxiety, and depression. nih.gov Selective ligands derived from the 2S,4R-4-Methylglutamate scaffold could offer novel therapeutic approaches for these debilitating conditions.

The primary role of 2S,4R-4-Methylglutamate in this context will be as a "prototype" molecule and a research tool to validate kainate receptors as therapeutic targets for these and other CNS disorders. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.